E3 ligase Ligand 50

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C12H14N2O3 |

|---|---|

Peso molecular |

234.25 g/mol |

Nombre IUPAC |

1-[4-(2-hydroxyethyl)phenyl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C12H14N2O3/c15-8-6-9-1-3-10(4-2-9)14-7-5-11(16)13-12(14)17/h1-4,15H,5-8H2,(H,13,16,17) |

Clave InChI |

DCVGJWLRLHOOFC-UHFFFAOYSA-N |

SMILES canónico |

C1CN(C(=O)NC1=O)C2=CC=C(C=C2)CCO |

Origen del producto |

United States |

Foundational & Exploratory

E3 Ligase Ligand 50: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand 50 is a specific small molecule that functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Its primary application in biomedical research and drug discovery is as a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This compound serves as the anchor that recruits the CRBN E3 ligase, initiating the degradation cascade. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the context of targeted protein degradation, with a focus on its use in the synthesis of PROTAC BTK Degrader-10.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2758531-98-3 | [1][2] |

| Molecular Formula | C12H14N2O3 | [1] |

| Molecular Weight | 234.25 g/mol |

Mechanism of Action: The PROTAC Approach

This compound is integral to the function of PROTACs that utilize the Cereblon E3 ligase. The general mechanism of action for a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The signaling pathway for a PROTAC utilizing this compound to degrade a target protein, such as Bruton's tyrosine kinase (BTK), is as follows:

-

Ternary Complex Formation: The PROTAC molecule, which consists of this compound linked to a BTK-binding ligand, simultaneously binds to both the CRBN E3 ligase and the BTK protein. This results in the formation of a ternary complex (BTK-PROTAC-CRBN).

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the surface of the BTK protein.

-

Polyubiquitination: A chain of ubiquitin molecules is attached to the BTK protein, marking it for degradation.

-

Proteasomal Degradation: The polyubiquitinated BTK protein is recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.

-

Recycling: The PROTAC molecule is then released and can bind to another BTK protein and CRBN E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.

Signaling Pathway of a PROTAC Utilizing this compound

Caption: Mechanism of PROTAC-mediated protein degradation.

Application in PROTAC BTK Degrader-10

This compound is specifically mentioned for its use in the synthesis of PROTAC BTK Degrader-10.[1][2] Bruton's tyrosine kinase is a clinically validated target in various B-cell malignancies. The development of BTK-degrading PROTACs offers a promising therapeutic strategy to overcome resistance mechanisms associated with traditional BTK inhibitors.

Quantitative Data

| Parameter | Description | Example Value (for a different BTK PROTAC) |

| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | 0.5 nM |

| Dmax | The maximum percentage of target protein degradation achieved. | >90% |

| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between the PROTAC and its target protein or E3 ligase. | 2.28 nM (to BTK) |

Experimental Protocols

The following are detailed methodologies for key experiments that would be performed to characterize a PROTAC such as BTK Degrader-10, synthesized using this compound.

Synthesis of PROTAC BTK Degrader-10

While the exact synthesis protocol for PROTAC BTK Degrader-10 is proprietary and likely detailed in patent EP4249073, a general synthetic workflow for creating a PROTAC involves three main steps:

-

Synthesis of the E3 Ligase Ligand with a Linker Attachment Point: This would involve the synthesis of this compound with a reactive functional group (e.g., an amine, carboxylic acid, or alkyne) at a suitable position for linker attachment.

-

Synthesis of the Target Protein Ligand with a Linker Attachment Point: A known BTK inhibitor would be similarly functionalized with a complementary reactive group.

-

Linker Conjugation: The functionalized E3 ligase ligand and the target protein ligand are then coupled together via a chemical linker. The nature and length of the linker are critical for optimal ternary complex formation and degradation efficacy.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: General workflow for PROTAC synthesis and in vitro evaluation.

Western Blot Analysis for BTK Degradation

This is a standard immunoassay to quantify the amount of a specific protein in a sample.

Materials:

-

B-cell lymphoma cell lines (e.g., Ramos, TMD8)

-

PROTAC BTK Degrader-10

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against BTK

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

-

Cell Treatment: Seed cells in multi-well plates and treat with increasing concentrations of PROTAC BTK Degrader-10 for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the BTK signal to the loading control to determine the percentage of BTK degradation at each PROTAC concentration.

Quantitative Proteomics for Selectivity Profiling

To assess the selectivity of the PROTAC, a global proteomics approach can be employed.

Protocol:

-

Sample Preparation: Treat cells with PROTAC BTK Degrader-10 at a concentration that gives maximal BTK degradation and a vehicle control. Lyse the cells and digest the proteins into peptides.

-

Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) or similar isobaric labels.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. A selective degrader will show a significant decrease only in the level of the target protein (BTK) and potentially its known downstream effectors.

Conclusion

This compound is a valuable chemical tool for the development of Cereblon-recruiting PROTACs. Its application in the synthesis of PROTAC BTK Degrader-10 highlights its potential in creating novel therapeutics for diseases driven by aberrant kinase activity. The methodologies described provide a framework for the synthesis and evaluation of such targeted protein degraders, which are poised to become a significant modality in modern drug discovery. Further research and public disclosure of data from studies involving this compound will be crucial for a more comprehensive understanding of its full potential and optimization in future PROTAC design.

References

An In-depth Technical Guide to E3 Ligase Ligand 50: A Cereblon-Recruiting Moiety for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of E3 Ligase Ligand 50, a small molecule designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. As a fundamental component in the development of Proteolysis Targeting Chimeras (PROTACs), this ligand facilitates the targeted degradation of specific proteins of interest. This document details its chemical structure, physicochemical properties, and its role in the broader context of the ubiquitin-proteasome system. Furthermore, it furnishes detailed experimental protocols for the synthesis of PROTACs incorporating this ligand, and for the subsequent evaluation of target protein degradation, ternary complex formation, and in vitro ubiquitination. The logical framework for PROTAC development and evaluation is also visualized to aid researchers in this field.

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

This compound is a ligand for the E3 ligase Cereblon, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] It serves as a crucial building block for the synthesis of PROTACs, such as BTK Degrader-10.[1] By incorporating this ligand, researchers can direct the potent degradative capacity of Cereblon towards specific therapeutic targets.

Chemical Structure and Physicochemical Properties

The chemical identity and properties of this compound are fundamental to its function and to the overall characteristics of the resulting PROTAC.

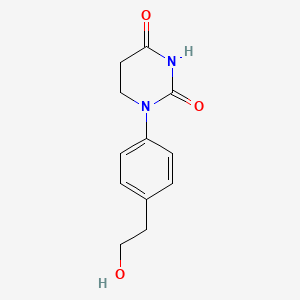

Chemical Structure:

The chemical structure of this compound is (4-(2-hydroxyethyl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione. Its structure is depicted below:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its use in chemical synthesis and for the drug-like properties of the final PROTAC.

| Property | Value | Reference |

| CAS Number | 2758531-98-3 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| SMILES | OCCC1=CC=C(C=C1)N2C(=O)NC(=O)CC2 | [1] |

Table 1: Physicochemical properties of this compound.

Mechanism of Action: The Role in PROTAC-Mediated Degradation

This compound functions as the Cereblon-recruiting moiety within a PROTAC. The general mechanism of action for a PROTAC utilizing this ligand is a cyclical process that results in the catalytic degradation of the target protein.

References

E3 ligase Ligand 50 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of E3 Ligase Ligands for Targeted Protein Degradation

Introduction

E3 ubiquitin ligases are a large family of proteins that play a crucial role in the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells. They are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them. This polyubiquitination marks the protein for degradation by the proteasome.[] Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy that harnesses the cell's natural disposal system to eliminate disease-causing proteins.[2] This approach often utilizes heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ligase into close proximity.[3]

A critical component of these degraders is the E3 ligase ligand, a small molecule that binds to a specific E3 ligase, effectively "hijacking" it to ubiquitinate a new protein of interest (POI).[] While over 600 E3 ligases are known, only a handful have been successfully recruited for TPD due to the limited availability of well-characterized, high-affinity small molecule ligands.[4] This guide provides a comprehensive overview of the core mechanism of action of E3 ligase ligands, focusing on their role within PROTACs, and details the experimental methods used to characterize their activity.

Core Mechanism of Action: PROTAC-Mediated Degradation

The primary mechanism of action for an E3 ligase ligand within a PROTAC is to induce the degradation of a target protein. This is achieved through the formation of a ternary complex, a key event that brings the target protein and the E3 ligase together.[] The process can be broken down into the following key steps:

-

Binding and Ternary Complex Formation : A PROTAC molecule, composed of a ligand for the POI and a ligand for an E3 ligase connected by a flexible linker, enters the cell. The two ends of the PROTAC simultaneously bind to the POI and an E3 ligase, forming a "target protein - PROTAC - E3 ubiquitin ligase" ternary complex.[] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.

-

Proximity-Induced Ubiquitination : The formation of the ternary complex brings the E3 ligase in close enough proximity to the POI to facilitate the transfer of ubiquitin molecules from a ubiquitin-charged E2 conjugating enzyme to lysine residues on the surface of the POI.[5] This process is repeated to form a polyubiquitin chain, which acts as a "degradation tag".[]

-

Proteasomal Recognition and Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome.[] The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule and the E3 ligase are released and can participate in further degradation cycles.

Quantitative Data on E3 Ligase Ligands and PROTACs

The efficacy of a PROTAC is evaluated using several key metrics, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the ligand to the E3 ligase is often measured by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

| PROTAC / Ligand | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | IC50 | Reference |

| ARV-471 | CRBN | Estrogen Receptor α (ERα) | MCF-7 | 1.8 nM | >90% | - | [6] |

| ARD-61 | VHL | Androgen Receptor (AR) | VCaP | 1.0 nM | >90% | - | [6] |

| GP262 | VHL | PI3Kγ / mTOR | MDA-MB-231 | 42.23 nM (PI3Kγ) / 45.4 nM (mTOR) | 88.6% (PI3Kγ) / 74.9% (mTOR) | - | [7] |

| NJH-1-106 | FEM1B | BRD4 | - | 250 nM | 94% | - | [5] |

| CCW 16 | RNF4 | - | - | - | - | 1.8 µM | [5] |

| EN219 | RNF114 | - | - | - | - | 470 nM | [5] |

Key E3 Ligases and Their Ligands

While many E3 ligases exist, the development of TPD agents has been dominated by ligands for a select few.

-

Cereblon (CRBN) : Ligands for CRBN are derived from thalidomide and its analogs, such as pomalidomide and lenalidomide.[5] These are among the most widely used ligands in PROTAC design, with numerous CRBN-based PROTACs entering clinical trials.[8]

-

Von Hippel-Lindau (VHL) : VHL ligands are typically derived from the peptide sequence that binds to VHL, with modifications to improve cell permeability and binding affinity.[5] VHL-based PROTACs are also extensively used and have shown high efficiency in degrading target proteins.[4]

-

Mouse double minute 2 homolog (MDM2) : MDM2 is an E3 ligase that regulates the tumor suppressor p53. Ligands for MDM2, such as nutlin-based compounds, have been incorporated into PROTACs, though their use can be associated with complex biological effects due to the central role of p53.[4]

-

Inhibitor of Apoptosis Proteins (IAPs) : IAP ligands, like bestatin and LCL161, have been used to recruit cIAP1 for targeted degradation.

-

Emerging E3 Ligases : Research is actively expanding the toolbox of recruitable E3 ligases. Novel ligands have been developed for ligases such as RNF4, RNF114, KEAP1, DCAF1, and FEM1B, offering the potential to overcome resistance and improve tissue selectivity.[5]

Experimental Protocols

Validating the mechanism of action of an E3 ligase ligand-based degrader requires a series of biochemical and cell-based assays.

In Vitro Ubiquitination Assay

This assay directly tests the ability of a PROTAC to induce the ubiquitination of the target protein in a controlled, cell-free environment.

-

Objective : To confirm that the PROTAC facilitates the E3 ligase-mediated transfer of ubiquitin to the POI.

-

Materials :

-

Purified recombinant proteins: POI, E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase.

-

Ubiquitin and ATP.

-

PROTAC of interest.

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

-

SDS-PAGE gels and Western blot apparatus.

-

Antibodies against the POI and ubiquitin.[4]

-

-

Procedure :

-

Combine the E1, E2, E3, ubiquitin, and ATP in the ubiquitination buffer.

-

Add the purified POI.

-

Add the PROTAC at various concentrations (include a no-PROTAC control).

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against the POI to detect higher molecular weight bands corresponding to the polyubiquitinated protein. A parallel blot can be probed with an anti-ubiquitin antibody.[4]

-

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex, which is the cornerstone of the PROTAC's mechanism.

-

Objective : To quantify the formation of the ternary complex in the presence of the PROTAC.

-

Materials :

-

Purified, tagged versions of the POI and E3 ligase (e.g., His-tagged, GST-tagged).

-

Fluorescently labeled antibodies or detection reagents specific for the tags (e.g., terbium-conjugated anti-His and fluorescein-conjugated anti-GST for TR-FRET).

-

PROTAC of interest.

-

Assay buffer.

-

-

Procedure :

-

Combine the tagged POI, tagged E3 ligase, and the PROTAC in an assay plate.

-

Incubate to allow complex formation.

-

Add the fluorescently labeled detection reagents.

-

Measure the FRET signal. An increased signal indicates that the donor and acceptor fluorophores are in close proximity, confirming the formation of the ternary complex.

-

Cellular Degradation Assay (Western Blot)

This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.

-

Objective : To determine the DC50 and Dmax of a PROTAC in a cellular context.

-

Materials :

-

Cell line expressing the POI.

-

Cell culture medium and supplements.

-

PROTAC of interest dissolved in a suitable solvent (e.g., DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[4]

-

Western blot apparatus and antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

-

-

Procedure :

-

Plate cells and allow them to adhere.

-

Treat the cells with a range of concentrations of the PROTAC for a specific duration (e.g., 18-24 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer proteins to a membrane and perform Western blotting using an antibody against the POI.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify band intensities to determine the extent of protein degradation at each PROTAC concentration.

-

Co-Immunoprecipitation (Co-IP) Assay

Co-IP assays can be used to confirm the formation of the ternary complex within cells and to demonstrate increased ubiquitination of the target.

-

Objective : To show that the PROTAC induces an interaction between the POI and the E3 ligase, leading to POI ubiquitination.

-

Procedure :

-

Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.

-

Lyse the cells under non-denaturing conditions.

-

Incubate the lysate with an antibody against the POI to pull down the POI and any interacting proteins.

-

Analyze the immunoprecipitated proteins by Western blot. Probing with an antibody for the E3 ligase confirms the POI-E3 interaction, while probing with an anti-ubiquitin antibody demonstrates increased ubiquitination of the POI.[7]

-

Conclusion

E3 ligase ligands are the cornerstone of many targeted protein degradation strategies, enabling the specific elimination of disease-relevant proteins. Their mechanism of action relies on the elegant hijacking of the cell's own ubiquitin-proteasome system through the formation of a productive ternary complex. The choice of E3 ligase and the design of its corresponding ligand are critical decisions in the development of potent and selective degraders.[4] As the repertoire of validated E3 ligase ligands expands, so too will the potential to target a wider range of proteins and overcome existing therapeutic challenges. A thorough understanding of the underlying mechanism, coupled with rigorous experimental validation, is essential for advancing this promising modality from the laboratory to the clinic.[4]

References

- 2. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Binding of Novel Ligands to the Cereblon E3 Ligase: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cereblon (CRBN) is a critical substrate receptor within the Cullin-RING E3 ubiquitin ligase complex, CRL4CRBN.[1][2][3] This complex plays a pivotal role in cellular protein homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation. The modulation of CRBN activity by small molecules has emerged as a powerful therapeutic strategy, particularly in the context of targeted protein degradation. This guide provides a detailed technical overview of the binding of novel ligands, exemplified here as "Ligand 50," to the Cereblon E3 ligase, focusing on the core biophysical and biochemical interactions that underpin this process.

The interaction between a ligand and Cereblon can induce a conformational change in the protein, creating a novel protein-protein interaction surface. This new surface can then recruit proteins that are not endogenous substrates of CRBN, leading to their ubiquitination and degradation. This "molecular glue" mechanism is the basis for the therapeutic effect of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[4][5]

Core Signaling Pathway: Ligand-Mediated Protein Degradation

The binding of a ligand to Cereblon initiates a cascade of events leading to the degradation of a target protein. This signaling pathway is a cornerstone of technologies like PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.

Caption: Ligand 50 binds to Cereblon, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of a target protein.

Quantitative Analysis of Ligand-Cereblon Binding

The affinity and kinetics of a ligand's interaction with Cereblon are critical parameters that determine its efficacy. Various biophysical techniques are employed to quantify these interactions. Below is a summary of binding affinities for several well-characterized Cereblon ligands.

| Ligand | Binding Affinity (IC50/Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM (Kd) | Inhibition Assay | [4] |

| Lenalidomide | 268.6 nM (IC50) | Fluorescence Polarization | [6] |

| Pomalidomide | 153.9 nM (IC50) | Fluorescence Polarization | [6] |

| Iberdomide (CC-220) | ~150 nM (IC50) | Cereblon-binding affinity assay | [4] |

| CC-885 | Potent CRBN modulator | Not specified | [4] |

| CC-90009 | GSPT1-selective CRBN modulator | Not specified | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of ligand-Cereblon interactions. The following sections outline common experimental protocols.

Fluorescence Polarization (FP) Binding Assay

This competitive assay measures the displacement of a fluorescently labeled ligand from Cereblon by a test compound.

Workflow:

Caption: A typical workflow for a fluorescence polarization-based competitive binding assay to determine the IC50 of a test ligand.

Detailed Steps:

-

Reagent Preparation : Purified recombinant Cereblon/DDB1 complex is diluted in the assay buffer. A fluorescently labeled Cereblon binder, such as Bodipy-thalidomide, is also prepared in the assay buffer.[6] The test compound, "Ligand 50," is serially diluted to create a range of concentrations.

-

Incubation : The Cereblon/DDB1 complex is incubated with the fluorescent probe in a microtiter plate to allow for binding equilibrium to be reached.

-

Competition : The serially diluted "Ligand 50" is added to the wells containing the Cereblon-probe complex. The plate is incubated to allow the test compound to compete with the fluorescent probe for binding to Cereblon.

-

Measurement : The fluorescence polarization of each well is measured using a microplate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

-

Data Analysis : The fluorescence polarization values are plotted against the logarithm of the "Ligand 50" concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

-

Sample Preparation : A solution of purified Cereblon is placed in the sample cell of the calorimeter. A solution of "Ligand 50" is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heat of dilution effects.

-

Titration : A series of small, precise injections of "Ligand 50" are made into the Cereblon solution.

-

Heat Measurement : The heat change upon each injection is measured. As Cereblon becomes saturated with the ligand, the heat change per injection decreases.

-

Data Analysis : The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.

Cell-Based Target Engagement Assay

This assay evaluates the ability of a ligand to bind to Cereblon within a cellular context.

Principle: This assay often relies on a PROTAC that induces the degradation of a reporter protein (e.g., HDAC6) by recruiting it to Cereblon. A test ligand that binds to Cereblon will compete with the PROTAC, thereby preventing the degradation of the reporter protein.

Procedure:

-

Cell Treatment : Cells are treated with a fixed concentration of the reporter-degrading PROTAC in the presence of varying concentrations of the test ligand ("Ligand 50").

-

Lysis and Detection : After an incubation period, the cells are lysed, and the levels of the reporter protein are quantified, typically by Western blot or an ELISA-based method.

-

Analysis : An increase in the reporter protein level in the presence of "Ligand 50" indicates that the test ligand is engaging with Cereblon in the cellular environment.

Structural Insights into Ligand Binding

The binding of ligands to Cereblon occurs within a specific hydrophobic pocket. The interaction is typically characterized by hydrogen bonds between the glutarimide moiety of the ligand and key residues in Cereblon, such as His380 and Trp382.[1][2] The solvent-exposed parts of the ligand can be modified to recruit different target proteins, which is the fundamental principle behind the design of novel molecular glues and PROTACs.[3]

Conclusion

The interaction between small molecule ligands and the Cereblon E3 ligase is a highly dynamic and specific process that can be harnessed for therapeutic benefit. A thorough understanding of the binding kinetics, thermodynamics, and structural basis of this interaction is paramount for the rational design of novel protein degraders. The experimental protocols and quantitative data presented in this guide provide a framework for the comprehensive characterization of novel Cereblon ligands like "Ligand 50," paving the way for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. books.rsc.org [books.rsc.org]

- 6. reactionbiology.com [reactionbiology.com]

An In-Depth Technical Guide to the Discovery and Synthesis of E3 Ligase Ligand 50

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of E3 ligase Ligand 50, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This compound, identified as 3-(4-(2-hydroxyethoxy)phenyl)piperidine-2,6-dione , is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This document details its discovery, a plausible synthetic pathway, and key experimental protocols for its characterization and application in targeted protein degradation. Furthermore, it visualizes the core mechanisms and workflows associated with this class of molecules.

Introduction

Targeted protein degradation utilizing PROTACs has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The selection of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and selectivity. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is one of the most widely exploited E3 ligases in PROTAC design.

This compound (CAS: 2758531-98-3) is a Cereblon ligand that has been utilized in the synthesis of potent PROTACs, such as BTK Degrader-10.[1] Its discovery is part of the broader effort to expand the chemical toolbox of E3 ligase ligands to create novel protein degraders.

Discovery and Physicochemical Properties

The discovery of this compound is associated with the development of novel pyrimidine-based Bruton's tyrosine kinase (BTK) degraders, as detailed in patent EP4249073. This work aimed to create effective BTK degraders for conditions such as chronic lymphocytic leukemia.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 3-(4-(2-hydroxyethoxy)phenyl)piperidine-2,6-dione |

| CAS Number | 2758531-98-3 |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| SMILES | OCCC1=CC=C(C=C1)N2C(=O)NC(=O)CC2 |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not explicitly detailed in publicly available literature, a general synthetic scheme can be inferred from patent literature (EP4249073) and established chemical methodologies for similar piperidine-2,6-dione derivatives. The synthesis would likely involve the coupling of a suitably protected 3-bromopiperidine-2,6-dione with a boronic acid or ester derivative of 4-(2-hydroxyethoxy)phenyl under Suzuki coupling conditions, followed by deprotection.

Quantitative Data

Table 2: Binding Affinities of Reference Cereblon Ligands

| Compound | Assay Type | Binding Constant (IC50/Kd) | Reference |

| Pomalidomide | TR-FRET | ~6.4 nM (IC50) | [2] |

| Thalidomide | SPR | ~250 nM (Kd) | |

| Iberdomide (CC-220) | TR-FRET | ~150 nM (IC50) |

Experimental Protocols

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a competitive binding assay to determine the affinity of a test compound for Cereblon.

Materials:

-

GST-tagged human Cereblon protein

-

Thalidomide-Red (or other suitable fluorescently labeled CRBN ligand)

-

Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume white plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Dispense the test compound dilutions into the wells of the 384-well plate.

-

Add the GST-tagged Cereblon protein to each well.

-

Prepare a premix of the anti-GST donor antibody and the Thalidomide-Red acceptor.

-

Add the premix to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the TR-FRET signal on a compatible plate reader, with excitation at the donor's excitation wavelength and emission measured at both the donor and acceptor emission wavelengths.

-

Calculate the ratio of the acceptor to donor fluorescence and plot the results against the test compound concentration to determine the IC50 value.

BTK Degradation Assay (Western Blot)

This protocol is for quantifying the degradation of BTK in cells treated with a PROTAC containing this compound.

Materials:

-

Cell line expressing BTK (e.g., Ramos cells)

-

Cell culture medium and supplements

-

PROTAC containing this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against BTK

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere or reach the desired confluency.

-

Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BTK antibody and the loading control antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the extent of BTK degradation relative to the loading control.

Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC utilizing a Cereblon ligand.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for the evaluation of a PROTAC.

Conclusion

This compound is a valuable chemical tool for the development of Cereblon-recruiting PROTACs. Its application in the creation of potent protein degraders highlights the importance of expanding the repertoire of E3 ligase ligands. This technical guide provides a foundational understanding of its discovery, synthesis, and characterization, offering researchers a starting point for the design and evaluation of novel PROTAC-based therapeutics. Further investigation is warranted to fully elucidate its binding kinetics and to explore its potential in a broader range of PROTAC applications.

References

An In-depth Technical Guide to E3 Ligase Ligands for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins from within the cell.[1][2][3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein by co-opting the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][4][5]

These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[3][4] By simultaneously engaging the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[3] This proximity triggers the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][6]

The Crucial Role of E3 Ligase Ligands

The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success. While the human genome encodes over 600 E3 ligases, only a handful have been widely exploited for PROTAC development, primarily due to the limited availability of potent and well-characterized small molecule ligands.[7] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][2]

-

Cereblon (CRBN): Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These ligands are attractive due to their small size, drug-like properties, and oral bioavailability.[8]

-

Von Hippel-Lindau (VHL): VHL ligands are typically peptidomimetics that mimic the binding of hypoxia-inducible factor-1α (HIF-1α) to VHL. They often result in PROTACs with greater structural rigidity and metabolic stability.[8]

The limited E3 ligase repertoire presents a bottleneck, restricting the scope of degradable proteins and offering potential mechanisms for acquired resistance. Consequently, a significant research effort is underway to discover and validate ligands for novel E3 ligases to expand the therapeutic potential of PROTACs.

Case Study: Development of Bruton's Tyrosine Kinase (BTK) Degraders

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway and a validated therapeutic target in B-cell malignancies.[3] The development of BTK-targeting PROTACs offers a promising strategy to overcome resistance to traditional BTK inhibitors, which can arise from mutations in the kinase domain.[9]

While a specific, universally recognized "Ligand 50" for E3 ligases does not exist in the literature, several BTK PROTACs have been developed and characterized with numerical identifiers. For instance, Nurix Therapeutics has developed NX-2127, an orally bioavailable BTK degrader that recruits the CRBN E3 ligase.[10][11][12][13] This compound not only degrades wild-type BTK but also clinically relevant resistance mutants like BTK-C481S.[12][13] Furthermore, by design, NX-2127 also induces the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), providing additional immunomodulatory effects.[11][13]

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by their ability to induce degradation of the target protein and inhibit cell proliferation. Key parameters include:

-

DC50: The concentration of a PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

-

IC50/GI50: The concentration of a PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%.

Below are tables summarizing the performance of selected BTK PROTAC degraders.

Table 1: In Vitro Degradation Activity of BTK PROTACs

| Compound | Target E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |

| NX-2127 | CRBN | Not Specified | 4.5 | 94 | [11] |

| P13I | CRBN | Mino (MCL) | 9.2 | >90% (at 30nM) | [9] |

| MM.1S (MM) | 11.4 | Not Specified | [9] | ||

| PROTAC BTK Degrader-1 (C13) | Not Specified | Mino | Not Specified | 91% (at 50nM) | [3] |

| PROTAC BTK Degrader-3 | Not Specified | Mino | 10.9 | Not Specified | [7] |

| PROTAC BTK Degrader-5 | CRBN | JeKo-1 | 7.0 | Not Specified | [14] |

Table 2: In Vitro Anti-proliferative and Inhibitory Activity of BTK PROTACs

| Compound | Cell Line | Parameter | Value (nM) | Citation(s) |

| P13I | HBL-1 (DLBCL) | GI50 | 1.5 | [9] |

| HBL-1 (BTK C481S) | GI50 | ~28 | [9] | |

| PROTAC BTK Degrader-1 | BTK WT | IC50 | 34.51 | [2] |

| BTK-C481S | IC50 | 64.56 | [2] |

Key Experimental Protocols

The development and characterization of PROTACs involve a series of biochemical and cell-based assays. Below are generalized protocols for key experiments.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of a target protein.[1][6][8]

Methodology:

-

Cell Seeding and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[1][6]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[1][8]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[6]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[1][6]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[1][6]

-

Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.[1]

Cell Viability Assay

These assays determine the effect of PROTAC treatment on cell proliferation and are used to calculate IC50 or GI50 values.[15][16]

Methodology (using a reagent like CellTiter-Glo® or CCK-8):

-

Cell Seeding: Seed cells in 96-well plates at a density appropriate for the duration of the assay.[16]

-

Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

-

Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).[9]

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Signal Measurement: Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50/GI50 value.

Ternary Complex Formation Assays

Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for validating the mechanism of action.[17][18] Several biophysical and in-cell techniques can be used.

Example Methodology (NanoBRET™):

-

Cell Preparation: Co-transfect cells with plasmids encoding the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

-

Ligand Labeling: Add a fluorescent HaloTag® ligand to the cells.

-

PROTAC Treatment: Treat the cells with a dilution series of the PROTAC.

-

Substrate Addition and Signal Detection: Add the NanoBRET™ substrate and measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of a ternary complex.[19]

Pharmacokinetic (PK) Studies

For PROTACs intended for in vivo use, understanding their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) is essential, especially for oral bioavailability.[20][21][22]

Methodology:

-

Compound Administration: Administer the PROTAC to animal models (e.g., mice or rats) via the intended route (e.g., oral gavage).[2][23]

-

Sample Collection: Collect blood samples at various time points after administration.

-

Sample Processing: Process the blood samples to extract plasma.

-

Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples, typically using LC-MS/MS.[24]

-

Data Analysis: Plot the plasma concentration over time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.[23]

Conclusion and Future Outlook

The field of targeted protein degradation is rapidly evolving, with PROTACs at the forefront of this therapeutic revolution. The success of this modality is heavily reliant on the continued discovery and optimization of E3 ligase ligands. While CRBN and VHL have dominated the landscape, the expansion to novel E3 ligases will undoubtedly unlock new therapeutic targets and provide strategies to overcome resistance. The development of orally bioavailable BTK degraders like NX-2127 highlights the significant progress in designing PROTACs with drug-like properties. Future advancements will likely focus on tissue-specific E3 ligases to improve safety profiles and the development of computational tools to predict the complex interplay between the target, PROTAC, and E3 ligase, further accelerating the design of next-generation protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. promegaconnections.com [promegaconnections.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. NX 2127 Supplier | CAS 3024312-52-2 | NX2127 | Tocris Bioscience [tocris.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biocat.com [biocat.com]

- 15. benchchem.com [benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Ternary Complex Formation [worldwide.promega.com]

- 18. tandfonline.com [tandfonline.com]

- 19. benchchem.com [benchchem.com]

- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 23. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Role of a Cereblon-Recruiting Ligand in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2][3] At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which harness the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate proteins of interest (POIs).[4][5][6][7] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][]

Among the more than 600 E3 ligases in human cells, Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex, has been extensively utilized for PROTAC development.[5][6] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, lenalidomide and pomalidomide.[][9] This guide focuses on a representative CRBN E3 ligase ligand, herein referred to as Ligand 50 , to provide an in-depth technical overview of its role and characterization in targeted protein degradation. Ligand 50 serves as a well-established building block for constructing potent and selective protein degraders.[9][10]

Core Mechanism of Action

The fundamental role of Ligand 50 is to act as a molecular bridge, recruiting the CRL4^CRBN^ E3 ligase to a specific protein of interest targeted by the other end of the PROTAC molecule. This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[5] A polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[7] This process is catalytic, as the PROTAC molecule is released after degradation and can engage another target protein molecule.[11]

Quantitative Data on Ligand 50-Based PROTACs

The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity for the target protein and the E3 ligase, and its cellular efficiency in degrading the target. The tables below summarize representative data for PROTACs built with CRBN-recruiting ligands against various protein targets.

Table 1: Binding Affinities of E3 Ligase Ligands

| Ligand | E3 Ligase | Binding Affinity (KD or IC50) | Assay Method |

|---|---|---|---|

| Thalidomide Analog | CRBN | ~1-3 µM | TR-FRET |

| Pomalidomide | CRBN | ~0.2 µM | TR-FRET |

| Lenalidomide | CRBN | ~0.5 µM | TR-FRET |

| VHL Ligand (VH032) | VHL | 190 nM (KD) | ITC |

Note: Data are representative values compiled from various sources. Actual values can vary based on experimental conditions.

Table 2: Comparative Degradation Performance of PROTACs

| PROTAC Name | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line |

|---|---|---|---|---|---|

| dBET1 | BRD4 | CRBN | 4.3 (EC50) | >95 | AML |

| ARV-110 | Androgen Receptor (AR) | CRBN | ~1 | >95 | VCaP |

| ARD-266 | Androgen Receptor (AR) | VHL | 1.0 | >90 | VCaP |

| Compound E32 | BRD9 | CRBN | 1 | >90 | Synovial Sarcoma Cells |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation. Values are indicative and vary by specific PROTAC structure and cell context.[6][12]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments used to characterize degraders incorporating Ligand 50.

Ternary Complex Formation Assay (TR-FRET)

This assay measures the proximity between the E3 ligase and the target protein induced by the PROTAC.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the formation of the ternary complex. The E3 ligase and the target protein are tagged with a donor (e.g., Terbium) and an acceptor (e.g., FITC or d2) fluorophore, respectively. When the PROTAC brings the two proteins into close proximity, energy transfer occurs from the donor to the acceptor upon excitation, generating a measurable signal.

-

Materials:

-

Purified, tagged CRBN-DDB1 complex.

-

Purified, tagged protein of interest (POI).

-

PROTAC molecule.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).

-

Microplate reader capable of TR-FRET measurements.

-

-

Procedure:

-

Prepare serial dilutions of the PROTAC in the assay buffer.

-

In a microplate, combine the tagged CRBN-DDB1 complex and the tagged POI at fixed concentrations.

-

Add the diluted PROTAC to the wells. Include no-PROTAC controls.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow complex formation.

-

Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at donor and acceptor wavelengths).

-

Calculate the ratio of acceptor to donor emission and plot against PROTAC concentration to determine the extent of complex formation.

-

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

-

Principle: The ubiquitination of the POI is reconstituted in vitro using purified components of the UPS. The reaction products are then analyzed by Western blot to detect the presence of higher molecular weight, poly-ubiquitinated forms of the POI.

-

Materials:

-

Purified POI.

-

Purified E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), and CRL4^CRBN^ E3 ligase complex.

-

Ubiquitin and ATP.

-

PROTAC of interest.

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).[9]

-

SDS-PAGE gels and Western blot apparatus.

-

Antibodies against the POI and ubiquitin.[9]

-

-

Procedure:

-

In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, and ATP in the ubiquitination buffer.[9]

-

Add the purified POI.

-

Add the PROTAC at the desired concentration. A no-PROTAC control is essential.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using primary antibodies against the POI to visualize the characteristic laddering pattern of poly-ubiquitination. An anti-ubiquitin antibody can also be used for confirmation.

-

Cellular Protein Degradation Assay (Western Blot)

This is the standard method to measure the extent of target protein degradation in a cellular context.

-

Principle: Cells are treated with varying concentrations of the PROTAC. After a set time, the cells are lysed, and the total protein is quantified. The level of the target protein is then assessed by Western blot and compared to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation.

-

Materials:

-

Cultured cells expressing the POI.

-

PROTAC molecule dissolved in a suitable solvent (e.g., DMSO).

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA or Bradford protein assay kit.

-

Primary antibodies against the POI and a loading control.

-

Secondary HRP-conjugated antibodies.

-

Chemiluminescence substrate and imaging system.

-

-

Procedure:

-

Plate cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations for a desired duration (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Wash the cells with PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the total protein concentration.

-

Normalize the protein amounts and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane and perform Western blotting.

-

Probe the membrane with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.

-

Strip or re-probe the membrane with the loading control antibody.

-

Develop the blots using a chemiluminescent substrate and capture the images.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to calculate DC50 and Dmax values.

-

Conclusion

The selection of an appropriate E3 ligase ligand is a critical decision in the design of effective PROTACs. Ligand 50, as a representative recruiter of the widely expressed and well-characterized CRBN E3 ligase, provides a robust and versatile tool for inducing the degradation of a broad range of protein targets.[2][9] The established chemistry, favorable physicochemical properties of its derivatives, and extensive validation in numerous successful PROTACs underscore its importance in the field.[13] While the toolbox of E3 ligase ligands is expanding to overcome challenges like acquired resistance and to enable tissue-specific degradation, CRBN recruiters like Ligand 50 remain a cornerstone of targeted protein degradation technology.[1][4] This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively utilize and characterize PROTACs based on this pivotal E3 ligase ligand.

References

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. portlandpress.com [portlandpress.com]

- 12. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Synthesis of Potent BTK Degraders: An In-depth Technical Guide for Drug Development Professionals

Abstract

Bruton's Tyrosine Kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases. The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new therapeutic modality aimed at degrading BTK rather than simply inhibiting it, offering potential advantages in overcoming resistance and achieving a more profound and durable response. This technical guide provides a comprehensive overview of the synthesis of BTK degraders, with a particular focus on those utilizing Cereblon (CRBN) as the E3 ligase-recruiting moiety. Detailed experimental protocols, a summary of key quantitative data for representative degraders, and diagrams of the BTK signaling pathway and synthetic workflows are presented to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction to BTK and Targeted Protein Degradation

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2][3] Its activation triggers a cascade of downstream signaling events essential for B-cell proliferation, differentiation, and survival.[1][3] Consequently, dysregulation of BTK activity is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. They consist of two distinct ligands connected by a flexible linker: one binds to the protein of interest (in this case, BTK), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

The BTK Signaling Pathway

The BCR signaling cascade is initiated upon antigen binding, leading to the activation of Src family kinases, which in turn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This recruits and activates Syk, which then phosphorylates and activates BTK. Activated BTK proceeds to phosphorylate phospholipase Cγ2 (PLCγ2), a critical step that ultimately leads to the activation of downstream transcription factors like NF-κB, promoting B-cell survival and proliferation.

Synthesis of a BTK Degrader Utilizing a Pomalidomide-Based E3 Ligase Ligand

While the precise synthesis of "E3 ligase Ligand 50" is proprietary and detailed in patent literature (EP4249073), a general and widely applicable methodology for the synthesis of BTK degraders involves the preparation of a functionalized E3 ligase ligand, a BTK-targeting warhead with a linker attachment point, and the subsequent conjugation of these two components. Pomalidomide is a commonly used and effective Cereblon ligand. The following sections outline a representative synthesis of a pomalidomide-based BTK degrader.

Synthesis of a Functionalized Pomalidomide Ligand

A key intermediate for many CRBN-recruiting PROTACs is a pomalidomide derivative with a linker terminating in a reactive group, such as an azide, for subsequent "click chemistry" conjugation.

Experimental Protocol: Synthesis of Pomalidomide-C5-Azide

-

Step 1: Alkylation of Pomalidomide. To a solution of pomalidomide (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.0 equivalents) and 1,5-dibromopentane (3.0 equivalents). The reaction mixture is stirred at 60°C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with dichloromethane (DCM). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

-

Step 2: Azidation. To a solution of the product from Step 1 (1.0 equivalent) in DMF, add sodium azide (3.0 equivalents). The reaction mixture is stirred at 60°C for 6 hours. After cooling, the mixture is diluted with water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give pomalidomide-C5-azide.

Synthesis of a BTK Warhead with a Linker

The BTK-targeting moiety of the PROTAC requires a suitable point for linker attachment that does not significantly impair its binding affinity to BTK. For many BTK inhibitors, this is often a solvent-exposed region of the molecule when bound to the kinase.

Experimental Protocol: Preparation of an Alkyne-Modified BTK Inhibitor

The synthesis of a specific alkyne-modified BTK inhibitor will vary depending on the chosen scaffold. A general approach involves standard organic synthesis techniques to introduce a terminal alkyne group onto the BTK inhibitor core structure. This can be achieved through various methods such as Sonogashira coupling, nucleophilic substitution with an alkyne-containing reagent, or by building the alkyne functionality into one of the starting materials.

Conjugation of the BTK Warhead and E3 Ligase Ligand

The final step in the synthesis of the BTK degrader is the conjugation of the alkyne-modified BTK inhibitor and the azide-functionalized pomalidomide ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.

Experimental Protocol: Synthesis of the Final BTK PROTAC

In a reaction vial, dissolve the alkyne-modified BTK inhibitor (1.0 equivalent) and pomalidomide-C5-azide (1.05 equivalents) in a suitable solvent system (e.g., a mixture of t-butanol and water or DMF). Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 equivalents), and a reducing agent, like sodium ascorbate (0.2 equivalents). The reaction mixture is stirred at room temperature for 4-12 hours. The reaction progress is monitored by liquid chromatography-mass spectrometry (LC-MS). Upon completion, the PROTAC is purified by preparative high-performance liquid chromatography (HPLC) to yield the final product. The structure and purity of the final BTK degrader are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data of Representative BTK Degraders

The efficacy of BTK degraders is typically characterized by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes publicly available data for several representative BTK degraders.

| Compound | E3 Ligase | BTK Ligand Scaffold | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| DD-03-171 | CRBN | CGI1746 | MCL cells | 5.1 | >90 | [4] |

| NC-1 | CRBN | Ibrutinib analogue | Mino cells | 2.2 | 97 | [5] |

| IR-1 | CRBN | Ibrutinib analogue | Mino cells | <10 | ~90 | [5] |

| IR-2 | CRBN | Ibrutinib analogue | Mino cells | <10 | ~90 | [5] |

| RC-3 | CRBN | Ibrutinib analogue | Mino cells | <10 | ~90 | [5] |

Conclusion

The targeted degradation of BTK using PROTAC technology represents a promising therapeutic strategy for B-cell malignancies and autoimmune disorders. This technical guide has provided an in-depth overview of the synthesis of BTK degraders, focusing on those that recruit the Cereblon E3 ligase. By detailing the BTK signaling pathway, providing representative experimental protocols, and summarizing key quantitative data, this document aims to equip researchers and drug development professionals with the foundational knowledge required to design and synthesize novel and potent BTK degraders. The continued exploration of different E3 ligase ligands, linker compositions, and BTK-targeting warheads will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

The Cellular Gateway: An In-depth Technical Guide to the Permeability of E3 Ligase Ligand 50 and its Congeners

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular permeability of E3 ligase ligands, with a specific focus on the conceptual framework surrounding "E3 ligase Ligand 50," a ligand for the Cereblon (CRBN) E3 ligase. While specific quantitative permeability data for "this compound" is not publicly available, this document aggregates representative data for structurally related and functionally analogous compounds, including foundational immunomodulatory drugs (IMiDs) and more complex Proteolysis Targeting Chimeras (PROTACs).

The ability of a molecule to traverse the cell membrane is a critical determinant of its therapeutic efficacy, particularly for modalities like PROTACs that rely on intracellular target engagement. This guide offers detailed experimental protocols for assessing cellular permeability and visualizes key concepts to aid in the rational design and evaluation of novel E3 ligase ligands and their conjugates.

Quantitative Permeability Data of Cereblon Ligands and Derived PROTACs

The cellular permeability of a compound is a key factor in its drug-like properties. For E3 ligase ligands and the PROTACs they form, efficient passage through the cell membrane is essential to reach their intracellular targets. The following tables summarize available quantitative data for well-characterized Cereblon ligands and PROTACs that utilize this E3 ligase. These values, obtained through various in vitro assays, provide a benchmark for assessing the potential permeability of new chemical entities.

Table 1: Cellular Permeability of Foundational Cereblon E3 Ligase Ligands

| Compound | Assay Type | Cell Line | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Citation |

| Thalidomide | Caco-2 | Caco-2 | 20 - 60 | Not Reported | [1][2] |

| Pomalidomide | MDCK | MDCK-WT / MDCK-MDR1 | Substrate of P-gp | Net efflux ratio indicates it is a P-gp substrate | [3] |

Table 2: Cellular Permeability of Representative PROTACs Utilizing Cereblon or VHL Ligands

| PROTAC | E3 Ligase Ligand | Assay Type | Cell Line | Apparent Permeability (Papp, A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Citation |

| MZ1 | VHL Ligand | Caco-2 | Caco-2 | < 0.34 | 481 | [4] |

| MZ1 | VHL Ligand | PAMPA | N/A | 0.01 - 0.1 | N/A | [5] |

| ARV-771 | VHL Ligand | Caco-2 | Caco-2 | Not Reported | 87.62 | [6][7] |

| ARV-771 | VHL Ligand | PAMPA | N/A | 0.2 - 0.3 | N/A | [5] |

| ARV-110 | Cereblon Ligand | Caco-2 | Caco-2 | 0 | Not Reported | [6][7] |

| KT-474 | Cereblon Ligand | MDR1-MDCK | MDR1-MDCK | Not Reported | 57.54 | [6][7] |

Experimental Protocols for Assessing Cellular Permeability

The following are detailed methodologies for key experiments used to determine the cellular permeability of small molecules like E3 ligase ligands and PROTACs.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It is a cost-effective technique for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.

Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP)

-

96-well acceptor plates

-

Lecithin/dodecane solution (or other suitable lipid mixture)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound stock solution (typically in DMSO)

-

Plate reader (UV-Vis or fluorescence) or LC-MS/MS for quantification

Procedure:

-

Membrane Coating: Gently add 5 µL of the lipid/dodecane solution to each well of the filter (donor) plate, ensuring the membrane is fully coated.

-

Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

-

Prepare Donor Plate: Prepare the test compound solutions in PBS at the desired concentration (e.g., 10-100 µM) from the DMSO stock. Add 150-200 µL of the test compound solution to each well of the lipid-coated donor plate.

-

Assembly and Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's wells is in contact with the buffer in the acceptor plate. Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.

-

Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]eq) Where:

-

VD = Volume of the donor well

-

VA = Volume of the acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

[C]A = Concentration in the acceptor well

-

[C]eq = Equilibrium concentration

-

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based method that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.

Principle: Caco-2 cells are cultured on a semi-permeable membrane in a transwell system. The transport of a compound from the apical (A) to the basolateral (B) side (modeling absorption) and from the basolateral to the apical side (modeling efflux) is measured.

Materials:

-

Caco-2 cells (ATCC)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transwell inserts (e.g., 24-well or 96-well format)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Test compound

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS for quantification

Procedure:

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto the transwell inserts at an appropriate density. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a low-permeability marker like Lucifer yellow.

-